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Compound of Interest

Compound Name: Octanamide

Cat. No.: B1217078

For immediate release:

This technical guide provides an in-depth overview of octanamide (CAS Number: 629-01-6), a
primary fatty amide. This document is intended for researchers, scientists, and professionals in
drug development, offering detailed information on its chemical identity, physicochemical
properties, synthesis methodologies, and biological activities.

Chemical Identifiers and Properties

Octanamide, also known as caprylamide, is a fatty amide derived from the formal
condensation of octanoic acid with ammonia.[1] It is classified as a primary carboxamide.[1] A
comprehensive list of its chemical identifiers is provided in Table 1, with its key physicochemical
and computed properties summarized in Table 2.

Table 1: Chemical Identifiers for Octanamide

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1217078?utm_src=pdf-interest
https://www.benchchem.com/product/b1217078?utm_src=pdf-body
https://www.benchchem.com/product/b1217078?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8395053/
https://pubmed.ncbi.nlm.nih.gov/8395053/
https://www.benchchem.com/product/b1217078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Identifier Type Value Reference(s)

CAS Number 629-01-6 [1][2]

IUPAC Name octanamide [1]

Molecular Formula C8H17NO [11[2]

Molecular Weight 143.23 g/mol [1]
InChI=1S/C8H17NO/c1-2-3-4-

InChl 5-6-7-8(9)10/h2-7H2,1H3, [1]12]
(H2,9,10)
LTHCSWBWNVGEFE-

InChliKey [1]

UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N

[1]

PubChem CID 69414 [1]
EINECS Number 211-066-7 [1]
UNII 1X5804D710 [1]
ChEBI ID CHEBI:142682 [1]

DSSTox Substance ID

DTXSID4060862

[1]

Synonyms

n-Octanamide, Caprylamide,
Caprylic acid amide, NSC
5515

[1](2]

Table 2: Physicochemical and Computed Properties of Octanamide
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Property Value Reference(s)
Melting Point 105-108 °C [3114]
Boiling Point ~239-274.8 °C [4][5]
Water Solubility 1.55g/L at 23 °C [1]
logP (Octanol/Water Partition

Coefficient) 24 s
Density 0.9+0.1g/cm3 [5]
Flash Point 120.0+18.4°C [5]
pKa 16.76 + 0.40 (Predicted) [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor

C)(;untg p ! 13
Rotatable Bond Count 6 [3]
Topological Polar Surface Area  43.1 A2 [1]
Complexity 91.3 [3]

Experimental Protocols
Synthesis of Octanamide

Several methods have been established for the synthesis of octanamide. The choice of
method may depend on the desired yield, purity, and experimental conditions.

2.1.1. Direct Thermal Condensation

This method involves the direct reaction of octanoic acid with ammonia or an ammonium salt at
elevated temperatures.

e Reactants: Octanoic acid, Ammonia (or an ammonium salt).
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o Conditions: The reactants are heated at a temperature range of 140-180°C for a duration of
6-24 hours.[1]

« Yield: This method typically results in yields ranging from 60-80%.[1]

» Notes: While straightforward, this method requires harsh conditions that may lead to the
formation of side products and decomposition.[1]

2.1.2. Carbodiimide-Mediated Coupling

This is a widely used classical method for amide synthesis, employing a coupling reagent to
activate the carboxylic acid.

e Reactants: Octanoic acid, Ammonia (or a primary amine), Dicyclohexylcarbodiimide (DCC)
as the coupling reagent.[1]

o Mechanism: The amine deprotonates the carboxylic acid. The resulting carboxylate attacks
the electrophilic carbon of DCC, forming an activated intermediate that readily undergoes
amidation.[1]

2.1.3. Enzyme-Catalyzed Amidation
Enzymatic methods offer a greener and more selective approach to octanamide synthesis.

» Enzyme:Candida antarctica lipase B (CALB) is a commonly used enzyme for this
transformation.[1]

e Mechanism: The reaction follows a ping-pong bi-bi mechanism, where the enzyme forms an
acyl-enzyme intermediate with octanoic acid, which then reacts with ammonia or a primary
amine to produce octanamide.[1]

Direct Peptide Reactivity Assay (DPRA) for Skin
Sensitization Assessment

The DPRA is an in chemico method used to assess the skin sensitization potential of a
substance by measuring its reactivity towards synthetic peptides containing cysteine and
lysine.[6][7] This assay addresses the molecular initiating event of the skin sensitization
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adverse outcome pathway (AOP), which is the covalent binding of a chemical (hapten) to skin
proteins.[7][8]

Principle: The test substance is incubated with synthetic peptides containing either cysteine
or lysine for 24 hours at room temperature.[9]

e Analysis: The depletion of the peptides is quantified using High-Performance Liquid
Chromatography (HPLC) with UV detection at 220 nm.[6][9]

o Concentrations: The test chemical is typically prepared at a concentration of 100 mM. The
cysteine peptide is used in a 1:10 ratio to the test chemical, and the lysine peptide in a 1:50
ratio.[6][9]

o Prediction Model: The percentage of peptide depletion is used to classify the substance into
reactivity classes, which correspond to its skin sensitization potential. A mean peptide
depletion of greater than 42.47% is predicted to be a strong sensitizer, between 22.62% and
42.47% a moderate sensitizer, between 6.38% and 22.62% a weak sensitizer, and less than
6.38% a non-sensitizer.[9]

Signaling Pathways and Logical Relationships
Direct Peptide Reactivity Assay (DPRA) Workflow

The following diagram illustrates the experimental workflow of the Direct Peptide Reactivity
Assay.
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DPRA Experimental Workflow

Hypothetical Interaction of Octanamide with Fatty Acid
Amide Hydrolase (FAAH)

Octanamide, as a fatty acid amide, may interact with the endocannabinoid system. A key
enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the
degradation of endogenous fatty acid amides like anandamide.[10] Inhibition of FAAH leads to
an increase in the levels of these signaling lipids, producing various physiological effects.[10]
[11] The following diagram illustrates the potential interaction of octanamide with FAAH and its
downstream consequences.
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Potential Octanamide Interaction with FAAH Pathway
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Octanamide's Potential Interaction with FAAH

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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